molecular formula C9H9BrN2OS B2696354 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile CAS No. 1092075-74-5

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile

Cat. No.: B2696354
CAS No.: 1092075-74-5
M. Wt: 273.15
InChI Key: KPXATIVCWCHMIB-UHFFFAOYSA-N
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Description

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with bromine, methoxymethyl, methyl, sulfanyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of methoxymethyl, methyl, sulfanyl, and carbonitrile groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-sulfanylpyridine-3-carbonitrile
  • 4-(Methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile
  • 5-Bromo-6-methyl-2-sulfanylpyridine-3-carbonitrile

Comparison

Compared to similar compounds, 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

5-bromo-4-(methoxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2OS/c1-5-8(10)7(4-13-2)6(3-11)9(14)12-5/h4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXATIVCWCHMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=S)N1)C#N)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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